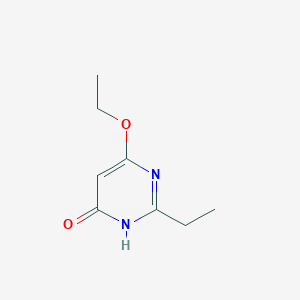

2-Éthyl-4-éthoxy-6-hydroxypyrimidine

Vue d'ensemble

Description

ETRIMFOS ALCOHOL METABOLITE is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a pyrimidine derivative characterized by a hydroxyl group at the 6th position, an ethoxy group at the 4th position, and an ethyl group at the 2nd position.

Applications De Recherche Scientifique

ETRIMFOS ALCOHOL METABOLITE has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with nucleic acids.

Medicine: Explored for its therapeutic potential, particularly in anti-inflammatory and antiviral research.

Industry: Utilized in the development of new materials and as a precursor in various industrial chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ETRIMFOS ALCOHOL METABOLITE typically involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base, followed by alkylation and hydrolysis steps . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, under controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow multi-stage reactors to ensure high yield and purity. The process typically includes the use of isopropylamidine in an alkaline lower alkanol solvent system with an alkyl acetoacetate to close the ring and form the oxypyrimidine .

Analyse Des Réactions Chimiques

Types of Reactions

ETRIMFOS ALCOHOL METABOLITE undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or hydroxyl positions, often using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Mécanisme D'action

The mechanism of action of ETRIMFOS ALCOHOL METABOLITE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction . Additionally, its hydroxyl and ethoxy groups can participate in hydrogen bonding and other interactions that modulate its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Ethyl-4-methoxy-6-hydroxypyrimidine: Similar structure but with a methoxy group instead of an ethoxy group.

2-Ethyl-4-ethoxy-5-hydroxypyrimidine: Hydroxyl group at the 5th position instead of the 6th.

2-Methyl-4-ethoxy-6-hydroxypyrimidine: Methyl group at the 2nd position instead of an ethyl group.

Uniqueness

ETRIMFOS ALCOHOL METABOLITE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

Etrimfos, also known as etrimphos, is an organophosphate insecticide that has been primarily used for pest control in agricultural settings. Its biological activity, particularly through its alcohol metabolite, has garnered attention due to its implications for human health and environmental safety. This article delves into the biological activity of the etrimfos alcohol metabolite, examining its mechanisms of action, toxicity profiles, and relevant case studies.

Overview of Etrimfos

Etrimfos functions as a neurotoxin by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of acetylcholine in the synaptic cleft. The accumulation of acetylcholine leads to overstimulation of the nervous system, resulting in various toxic effects. The compound has been classified as moderately hazardous to humans and is highly toxic to aquatic organisms and bees .

Metabolism and Biological Activity

Upon exposure, etrimfos undergoes metabolic transformation in the body, leading to the formation of various metabolites, including alcohol derivatives. These metabolites can exhibit distinct biological activities compared to the parent compound.

- Acetylcholinesterase Inhibition : The primary mechanism involves the inhibition of AChE, which disrupts neurotransmission and can lead to symptoms such as muscle spasms, respiratory distress, and potential fatality in cases of acute poisoning .

- Reactive Oxygen Species (ROS) : Etrimfos metabolites may induce oxidative stress by generating ROS, which can contribute to cellular damage and inflammation .

- Genotoxicity : Studies have indicated that alcohol metabolites may possess mutagenic properties, potentially leading to DNA damage and increased cancer risk .

Toxicity Profiles

The toxicity of etrimfos and its metabolites varies based on exposure routes (oral, dermal, inhalation) and dosages. The following table summarizes key toxicity data:

| Toxicity Parameter | Etrimfos | Alcohol Metabolite |

|---|---|---|

| LD50 (mg/kg) | 620 (oral) | Not specifically defined |

| Neurotoxic Effects | High | Moderate |

| Aquatic Toxicity (LC50) | 0.024 mg/L (fish) | Not available |

| Mutagenicity | Low | Potentially high |

Case Study 1: Occupational Exposure

A study involving agricultural workers exposed to etrimfos revealed significant neuropsychological outcomes linked to acute poisoning episodes. Symptoms included cognitive deficits and peripheral neuropathy, which were attributed to both direct exposure to etrimfos and its metabolites .

Case Study 2: Environmental Impact

Research on the environmental persistence of etrimfos indicated that while it is not persistent in soils, its metabolites can accumulate in aquatic systems, posing risks to non-target species such as fish and bees . The high toxicity levels observed in these organisms raise concerns about ecological balance and biodiversity.

Research Findings

Recent studies have focused on improving detection methods for etrimfos and its metabolites in biological samples. For instance, a microextraction strategy was developed for accurate determination using gas chromatography-mass spectrometry (GC-MS), highlighting advancements in analytical techniques that can help assess exposure levels more effectively .

Propriétés

IUPAC Name |

4-ethoxy-2-ethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-6-9-7(11)5-8(10-6)12-4-2/h5H,3-4H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDZSPSSHXIVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=O)N1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What factors influence the synthesis of 2-ethyl-4-ethoxy-6-hydroxypyrimidine, and how can its yield be optimized?

A1: [] The synthesis of 2-ethyl-4-ethoxy-6-hydroxypyrimidine, using propionitrile as the starting material, is influenced by several factors. These include the amount of catalyst used, the ratio of 2-ethyl-4,6-dihydroxypyrimidine to diethyl sulphate, the concentration of the alkali solution, and both the reaction time and temperature. Researchers found that using a catalyst amount of 6‰, a 1:1.15 ratio of 2-ethyl-4,6-dihydroxypyrimidine to diethyl sulphate, a 10% concentration of alkali solution, a reaction time of 6 hours, and a reaction temperature of 60°C resulted in an optimal yield of 80.2%.

Q2: What analytical techniques were employed to characterize 2-ethyl-4-ethoxy-6-hydroxypyrimidine and the final product, etrimfos?

A2: Researchers utilized a combination of analytical techniques to confirm the identity and purity of both the intermediate, 2-ethyl-4-ethoxy-6-hydroxypyrimidine, and the final product, etrimfos. [, ] These techniques included quantitative and qualitative analyses of the intermediate. For etrimfos, Liquid Chromatography-Mass Spectrometry (LC-MS), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR) were employed for identification and purity assessment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.